MT1 Receptor Binding Affinity: Despropionyl Ramelteon Hydrochloride (M-II) Versus Ramelteon
In competitive binding assays using Chinese hamster ovary (CHO) cells expressing human melatonin MT1 receptors, Despropionyl Ramelteon Hydrochloride (M-II) exhibited a Ki value of 114 pM, which is approximately 8.1-fold lower affinity (higher Ki) compared to the parent compound ramelteon (Ki = 14.0 pM) [1][2].
| Evidence Dimension | MT1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 114 pM (M-II) |
| Comparator Or Baseline | Ki = 14.0 pM (Ramelteon) |
| Quantified Difference | 8.1-fold lower affinity (higher Ki) |
| Conditions | CHO cells expressing human MT1 receptors; 2-[125I]iodomelatonin competitive binding |
Why This Matters
This quantifies the exact binding differential required for proper reference standard qualification in receptor occupancy assays and ensures accurate calibration in MT1-targeted screening platforms.
- [1] Kato K, Hirai K, Nishiyama K, Uchikawa O, Fukatsu K, Ohkawa S, Kawamata Y, Hinuma S, Miyamoto M. Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist. Neuropharmacology. 2005;48(2):301-310. View Source
- [2] Nishiyama K, Nishikawa H, Kato K, Miyamoto M, Tsukamoto T, Hirai K. Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology. 2014;93(3-4):197-201. View Source
